Cas no 1545239-60-8 (6-chloro-N-cyclohexylpyridin-3-amine)
6-chloro-N-cyclohexylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, 6-chloro-N-cyclohexyl-
- 6-chloro-N-cyclohexylpyridin-3-amine
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- Inchi: 1S/C11H15ClN2/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2
- InChI Key: DUVWBDVQLCGDJW-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=CC=C1NC1CCCCC1
6-chloro-N-cyclohexylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-163520-50mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 50mg |
$407.0 | 2023-09-22 | ||
| Enamine | EN300-163520-100mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 100mg |
$427.0 | 2023-09-22 | ||
| Enamine | EN300-163520-250mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 250mg |
$447.0 | 2023-09-22 | ||
| Enamine | EN300-163520-500mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 500mg |
$465.0 | 2023-09-22 | ||
| Enamine | EN300-163520-1000mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 1000mg |
$485.0 | 2023-09-22 | ||
| Enamine | EN300-163520-2500mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 2500mg |
$949.0 | 2023-09-22 | ||
| Enamine | EN300-163520-5000mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 5000mg |
$1406.0 | 2023-09-22 | ||
| Enamine | EN300-163520-10000mg |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 10000mg |
$2085.0 | 2023-09-22 | ||
| Enamine | EN300-163520-0.05g |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 0.05g |
$612.0 | 2023-05-24 | ||
| Enamine | EN300-163520-0.1g |
6-chloro-N-cyclohexylpyridin-3-amine |
1545239-60-8 | 0.1g |
$640.0 | 2023-05-24 |
6-chloro-N-cyclohexylpyridin-3-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 6-chloro-N-cyclohexylpyridin-3-amine
Professional Introduction to Compound with CAS No. 1545239-60-8 and Product Name: 6-chloro-N-cyclohexylpyridin-3-amine
The compound with CAS No. 1545239-60-8 and the product name 6-chloro-N-cyclohexylpyridin-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a chloro substituent at the sixth position of the pyridine ring and a cyclohexyl group attached to the nitrogen atom at the third position contributes to its distinct chemical properties, making it a valuable candidate for further exploration.
In recent years, there has been a growing interest in developing novel heterocyclic compounds that exhibit diverse biological activities. 6-chloro-N-cyclohexylpyridin-3-amine stands out in this context due to its ability to interact with various biological targets. The chloro group, known for its electrophilic nature, facilitates nucleophilic substitution reactions, which are crucial for synthesizing more complex derivatives. Meanwhile, the cyclohexyl group introduces steric hindrance and influences the compound's solubility and metabolic stability, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of 6-chloro-N-cyclohexylpyridin-3-amine is its potential role in addressing unmet medical needs. Current research indicates that this compound may possess inhibitory properties against certain enzymes and receptors involved in inflammatory pathways. For instance, studies have suggested that derivatives of this compound could modulate the activity of Janus kinases (JAKs), which are key players in immune responses. By targeting these pathways, 6-chloro-N-cyclohexylpyridin-3-amine holds promise for the development of therapies aimed at reducing inflammation and mitigating chronic diseases.
The synthesis of 6-chloro-N-cyclohexylpyridin-3-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The chlorination step at the sixth position of the pyridine ring is particularly critical, as it determines the reactivity of the compound in subsequent reactions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations. These techniques not only improve the overall yield but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
From a pharmacological perspective, 6-chloro-N-cyclohexylpyridin-3-amine exhibits several advantageous properties that make it suitable for drug development. Its molecular structure allows for favorable interactions with biological targets, including proteins and nucleic acids. Additionally, its solubility profile in both aqueous and organic solvents makes it amenable to various formulation strategies. These characteristics are essential for designing drugs that can be effectively delivered to patients.
Recent preclinical studies have provided valuable insights into the pharmacokinetic behavior of 6-chloro-N-cyclohexylpyridin-3-amine. These studies indicate that the compound exhibits moderate bioavailability and a reasonable half-life upon oral administration. Furthermore, preliminary toxicity assessments have shown that it is well-tolerated at therapeutic doses, suggesting its potential for safe clinical use. However, further research is needed to fully understand its long-term effects and to identify any potential adverse reactions.
The future development of 6-chloro-N-cyclohexylpyridin-3-amine as a therapeutic agent will likely involve structure-activity relationship (SAR) studies to optimize its biological activity. By systematically modifying different parts of its molecular structure, researchers can fine-tune its properties to enhance efficacy while minimizing side effects. For example, exploring variations in the size and electronic distribution of the substituents attached to the pyridine ring could lead to more potent derivatives with improved pharmacological profiles.
In conclusion, 6-chloro-N-cyclohexylpyridin-3-amine represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutics. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing complex medical challenges and improving patient outcomes.
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